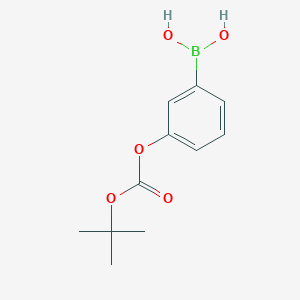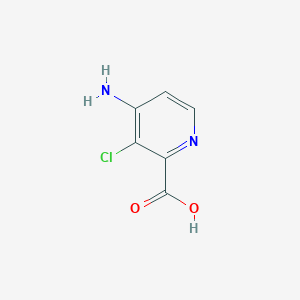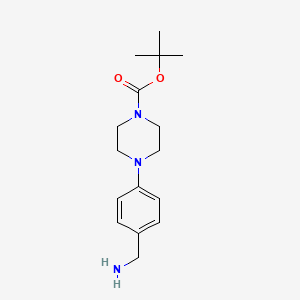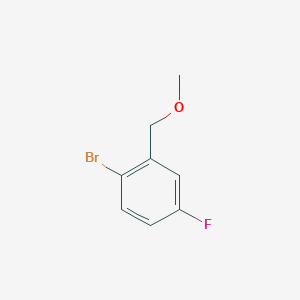
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is a type of boronic acid derivative. It is also known as tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbonate . The empirical formula of this compound is C17H25BO5 and its linear formula is C6H4OCOOC(CH3)3C2BO2(CH3)4. The molecular weight of this compound is 320.19 .
Synthesis Analysis
Boronic acids, including(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . Molecular Structure Analysis
The molecular structure of(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is represented by the linear formula C6H4OCOOC(CH3)3C2BO2(CH3)4 . Chemical Reactions Analysis
Boronic acids, such as(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, have been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . Physical And Chemical Properties Analysis
The compound(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid has a molecular weight of 222.05 g/mol . The melting point of its pinacol ester derivative is 84-88 °C .
科学的研究の応用
Drug Delivery Systems
Boronic acids and their esters, including phenylboronic acids, have gained attention as potential drug carriers. Their unique properties allow for targeted drug delivery. Researchers explore their use in prodrug design, where the boronic acid moiety can be selectively cleaved in tumor tissues, releasing the active drug. This approach minimizes off-target effects and enhances therapeutic efficacy .
Neutron Capture Therapy (NCT)
Boron-carriers play a crucial role in NCT, a cancer treatment that exploits the high neutron capture cross-section of boron-10. Phenylboronic acids, due to their boron content, can selectively accumulate in tumor cells. Upon neutron irradiation, boron-10 captures neutrons, leading to localized nuclear reactions and tumor cell destruction. Researchers investigate phenylboronic acids as potential NCT agents .
Organic Synthesis
Phenylboronic acids serve as versatile reagents in organic synthesis. They participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds. These reactions are essential for constructing complex organic molecules, such as pharmaceutical intermediates and natural products. Researchers explore the use of 3-T-BUTOXYCARBOXYPHENYLBORONIC ACID in these synthetic transformations .
Catalysis
Boronic acids exhibit Lewis acidity, making them useful catalysts. Researchers investigate their role in various catalytic processes, including C-C bond formation, asymmetric transformations, and cross-coupling reactions. Phenylboronic acids, including 3-T-BUTOXYCARBOXYPHENYLBORONIC ACID, contribute to green and sustainable synthetic methodologies .
Fluorescent Sensors
Phenylboronic acids can reversibly bind to diols and sugars. Researchers design fluorescent sensors based on this property. When the boronic acid moiety interacts with a specific analyte (e.g., glucose), it undergoes a conformational change, resulting in fluorescence modulation. These sensors find applications in glucose monitoring and environmental sensing .
Materials Science
Boronic acids contribute to the development of functional materials. Researchers explore their use in polymer chemistry, supramolecular assemblies, and surface modification. Phenylboronic acids can form dynamic covalent bonds, allowing for stimuli-responsive materials. Potential applications include drug-eluting coatings and smart materials .
Biomedical Imaging
Phenylboronic acids can be functionalized with imaging probes (e.g., fluorophores or radionuclides). Researchers investigate their use as molecular imaging agents for positron emission tomography (PET) or fluorescence imaging. These agents enable non-invasive visualization of specific biological processes or disease markers .
Chemical Biology
Researchers study phenylboronic acids to understand their interactions with biomolecules. These compounds can selectively bind to cis-diols in carbohydrates, nucleotides, and proteins. By exploiting this binding specificity, researchers develop tools for studying cellular processes, such as glycoprotein analysis and drug target identification .
作用機序
特性
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO5/c1-11(2,3)17-10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7,14-15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJCGIZQPLKYDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501267771 |
Source


|
| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid | |
CAS RN |
380430-69-3 |
Source


|
| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)










![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)
![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)
